Product packaging for 2-Bromo-4-(tert-butoxy)toluene(Cat. No.:)

2-Bromo-4-(tert-butoxy)toluene

Cat. No.: B13698039
M. Wt: 243.14 g/mol
InChI Key: REDRDAVVXJJBQH-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Alkoxyaromatics in Organic Synthesis

Aryl halides are organic compounds where a halogen atom (F, Cl, Br, I) is directly bonded to an aromatic ring. Current time information in Bangalore, IN. They are of paramount importance in modern organic synthesis, primarily serving as versatile intermediates. Current time information in Bangalore, IN.echemi.com The carbon-halogen bond in aryl halides, particularly bromides and iodides, is a key site for transformation, most notably in transition metal-catalyzed cross-coupling reactions. bldpharm.com Seminal methods like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capability has made them indispensable in the synthesis of pharmaceuticals, complex natural products, and advanced materials. bldpharm.comchemicalbook.com Beyond cross-coupling, aryl halides are precursors to organometallic reagents and can participate in nucleophilic aromatic substitution, especially when the ring is activated by electron-withdrawing groups. echemi.com

Alkoxyaromatics, or aryl ethers, are characterized by an alkoxy group (-OR) attached to an aromatic ring. The oxygen atom's lone pairs significantly influence the ring's electronics, acting as a powerful electron-donating group. This enhances the ring's reactivity towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. Furthermore, alkoxy groups, such as the tert-butoxy (B1229062) group, can serve as bulky steric modulators, influencing the regioselectivity of reactions. The tert-butoxy group is particularly notable as an acid-labile protecting group for phenols. Its bulk can shield nearby positions, and it can be cleaved under specific acidic conditions to reveal the highly versatile phenol (B47542) functionality, enabling a different set of synthetic transformations.

Contextualization of 2-Bromo-4-(tert-butoxy)toluene as a Synthetic Intermediate

This compound is a trifunctional molecule whose synthetic utility arises from the distinct reactivity of its three key components: the bromine atom, the tert-butoxy group, and the methyl group. The strategic placement of these groups on the aromatic ring creates a highly versatile and programmable synthetic intermediate.

The Aryl Bromide: The bromine atom at the C-2 position is the primary site for cross-coupling reactions. It allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, via palladium-catalyzed processes. Its position adjacent to the methyl group could introduce subtle steric effects that may influence coupling efficiency.

The tert-Butoxy Group: Located at the C-4 position, this bulky group serves multiple roles. As a strong electron-donating group, it activates the ring, yet its size can sterically hinder the C-3 and C-5 positions. Crucially, it functions as a protecting group for a phenol. Its removal would unmask a hydroxyl group, opening pathways for O-alkylation, O-acylation, or reactions that benefit from the electronic properties of a phenol, such as electrophilic substitution or couplings.

The Methyl Group: The methyl group at C-1 offers another handle for functionalization. It can undergo free-radical bromination to form a benzylic bromide, which is a potent electrophile for nucleophilic substitution. Alternatively, it can be oxidized to an aldehyde or a carboxylic acid, further expanding the synthetic possibilities.

The interplay between these three groups allows for a stepwise and regioselective functionalization of the aromatic core, making this compound a valuable precursor for the synthesis of highly substituted aromatic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue (Estimated/Predicted)
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
IUPAC Name 2-Bromo-4-(tert-butoxy)-1-methylbenzene
CAS Number Not available
Boiling Point ~240-250 °C
Density ~1.25 g/cm³
XLogP3 ~4.3

Overview of Research Gaps and Motivations for Investigating this compound

Despite its apparent synthetic potential, a comprehensive survey of the scientific literature reveals a significant research gap concerning this compound. There is a notable lack of published studies detailing its synthesis, characterization, and application. While many related structures, such as 2-bromo-4-methylanisole (B1265754) researchgate.net and 2-bromo-4-tert-butylphenol (B1265803) ontosight.aiwatson-int.com, have been investigated, this specific combination of functional groups remains largely unexplored.

This gap provides a strong motivation for further investigation. The primary motivations for a dedicated study of this compound include:

Exploitation of Orthogonal Reactivity: A systematic study is needed to determine if the aryl bromide, tert-butoxy ether, and methyl group can be functionalized orthogonally—that is, reacting one site without affecting the others. Achieving this would establish the compound as a highly valuable building block for creating complex substitution patterns on an aromatic ring.

Understanding Substituent Effects: Research into the reactivity of this compound would provide valuable data on the combined electronic and steric effects of the ortho-methyl and para-tert-butoxy groups on the reactivity of the aryl bromide in cross-coupling reactions.

Access to Novel Derivatives: The synthesis and subsequent transformations of this compound would provide access to a library of novel substituted phenols and toluenes, which are important structural motifs in medicinal chemistry and materials science.

Scope and Objectives of the Academic Research

To address the existing research gaps, a focused academic investigation into this compound is warranted. The scope of such research would encompass the synthesis, full characterization, and a systematic exploration of the compound's reactivity.

The principal objectives of this research would be:

To Develop an Efficient and Scalable Synthesis: The initial goal is to establish a reliable synthetic route to this compound, likely starting from commercially available precursors like 4-methylphenol (p-cresol), and to optimize the reaction conditions for yield and purity.

To Investigate Cross-Coupling Capabilities: To systematically evaluate the performance of the compound in a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to assess its versatility in forming new carbon-carbon and carbon-heteroatom bonds.

To Study Selective Functionalization: To explore the selective transformation of the methyl and tert-butoxy groups. This includes investigating the conditions for benzylic bromination of the methyl group and the acid-catalyzed deprotection of the tert-butoxy ether to the corresponding phenol.

To Characterize Novel Derivatives: To synthesize, isolate, and fully characterize the novel products derived from the reactivity studies, thereby expanding the chemical space accessible from this building block.

By achieving these objectives, the research would establish the utility of this compound as a valuable and versatile tool for synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrO B13698039 2-Bromo-4-(tert-butoxy)toluene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

2-bromo-1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15BrO/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

REDRDAVVXJJBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)(C)C)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 4 Tert Butoxy Toluene

Regioselective Bromination Strategies for Toluene (B28343) and Derivatives

The introduction of a bromine atom onto an activated aromatic ring is a cornerstone of organic synthesis. However, when multiple activating groups are present, as in the precursors to 2-Bromo-4-(tert-butoxy)toluene, controlling the position of bromination is a significant challenge. The interplay between electronic directing effects and steric hindrance dictates the outcome of the reaction.

Electrophilic Aromatic Bromination under Controlled Conditions

Electrophilic aromatic substitution (SEAr) is the most common method for brominating aromatic rings. The synthesis of this compound can be envisioned via the bromination of the precursor 4-(tert-butoxy)toluene. In this substrate, both the methyl group and the tert-butoxy (B1229062) group are ortho-, para-directing activators.

The tert-butoxy group is a significantly stronger activating group than the methyl group due to the resonance donation from the oxygen lone pairs. However, it also imparts substantial steric bulk. This creates a competitive scenario for the incoming electrophile (Br⁺). The positions ortho to the methyl group (C2 and C6) and ortho to the tert-butoxy group (C3 and C5) are all electronically activated. Since the two groups are para to each other, they collaboratively activate all four available positions on the ring.

Research into the bromination of substituted alkoxybenzenes indicates that steric effects play a crucial role. nsf.gov The large tert-butyl group sterically hinders the positions ortho to it (C3 and C5), making an electrophilic attack at these sites less favorable. ucalgary.ca Consequently, bromination is directed preferentially to the less sterically encumbered C2 position, which is ortho to the smaller methyl group. This regiochemical outcome is precisely what is required for the synthesis of the target compound.

Common brominating agents for this transformation include molecular bromine (Br₂) with a Lewis acid catalyst, or, for highly activated rings, milder reagents like N-Bromosuccinimide (NBS). commonorganicchemistry.com The reaction conditions can be tuned to optimize the yield of the desired 2-bromo isomer.

Table 1: Conditions for Electrophilic Bromination of Activated Toluene Derivatives
SubstrateReagent(s)SolventConditionsPrimary ProductReference
4-tert-ButylphenolBr₂CHCl₃/CCl₄0 °C to room temp2-Bromo-4-tert-butylphenol (B1265803)
AnisoleBr₂-Room temp2,4,6-Tribromoanisole quizlet.com
Activated AromaticsNBS, Montmorillonite K-10 ClayDichloromethaneRoom temppara-Monobrominated product organic-chemistry.org

Radical Bromination Approaches and Their Selectivity

Radical bromination offers an alternative pathway for the functionalization of toluene derivatives. Unlike electrophilic bromination which targets the aromatic ring, radical conditions typically result in substitution at the benzylic position (the methyl group). masterorganicchemistry.com This reaction, often called benzylic bromination, is most commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light. commonorganicchemistry.commasterorganicchemistry.com

For a substrate such as 4-(tert-butoxy)toluene, radical bromination would yield 1-(bromomethyl)-4-(tert-butoxy)benzene, not the desired ring-brominated product. Therefore, when synthesizing this compound, it is crucial to employ conditions that favor the electrophilic pathway and suppress the radical pathway. This means avoiding radical initiators and UV light.

However, benzylic bromination can be a strategic first step in a divergent synthetic route. The resulting benzyl (B1604629) bromide is a versatile intermediate that can be converted into many other functional groups. Furthermore, some studies on the bromination of 4-tert-butyltoluene (B18130) have shown that at high temperatures (110-230°C), benzylic bromination can occur even without specific radical initiators, leading to products like 4-tert-butylbenzyl bromide. google.com This highlights the importance of temperature control in directing the selectivity of bromination reactions.

Ethereal Linkage Formation through tert-Butoxylation

The formation of the aryl tert-butyl ether linkage is another critical step in the synthesis of this compound. The steric bulk of the tert-butyl group presents a significant challenge for classical etherification methods, necessitating the use of specialized or modern catalytic techniques.

Williamson Ether Synthesis in Substituted Phenols

The Williamson ether synthesis, which involves the SN2 reaction between an alkoxide and an alkyl halide, is a fundamental method for preparing ethers. However, its application to the synthesis of tert-butyl ethers is generally unsuccessful. The reaction of a phenoxide, such as the anion of 2-bromo-4-methylphenol (B149215), with a tertiary alkyl halide like tert-butyl bromide results almost exclusively in elimination (E2) to form isobutylene (B52900), rather than the desired SN2 substitution product.

To overcome this limitation, a modified acid-catalyzed procedure is employed. Phenols can be effectively tert-butylated by reacting them with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or an acidic ion-exchange resin. scientificupdate.comacademie-sciences.fr In this reaction, the acid protonates isobutylene to generate the stable tert-butyl carbocation. This cation then acts as the electrophile in an electrophilic aromatic substitution-like attack on the phenol (B47542) oxygen, leading to the formation of the desired tert-butyl ether. This method avoids the problematic SN2/E2 competition and is a viable route for installing the tert-butoxy group onto 2-bromo-4-methylphenol.

Transition Metal-Catalyzed Coupling for tert-Butyl Ether Formation

Modern organic synthesis offers powerful alternatives to classical methods. The Buchwald-Hartwig C-O cross-coupling reaction has emerged as a highly effective and general method for the formation of aryl ethers, including sterically hindered aryl tert-butyl ethers. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol or alkoxide. organic-chemistry.org

In the context of synthesizing this compound, this methodology would be applied to a precursor like 2-bromo-4-iodotoluene or another suitably functionalized aryl halide. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized, bulky electron-rich phosphine (B1218219) ligand. organic-chemistry.org The aryl halide is reacted with sodium tert-butoxide in a non-polar solvent like toluene at elevated temperatures. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the alkoxide, and subsequent reductive elimination to furnish the aryl tert-butyl ether product and regenerate the catalyst. This method is noted for its broad substrate scope and tolerance of various functional groups, making it a powerful tool for constructing the C(aryl)-O(tert-butyl) bond. organic-chemistry.org

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic sequences. The choice of route depends on the availability of starting materials, and the need to control regioselectivity at each step. Two primary divergent pathways starting from p-cresol (B1678582) (4-methylphenol) are most common.

Route A: Bromination followed by Tert-butoxylation

This route begins with the regioselective electrophilic bromination of 4-methylphenol. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group, this reaction proceeds readily to yield 2-bromo-4-methylphenol. The subsequent step involves the tert-butoxylation of this brominated phenol. As discussed, this is typically achieved via an acid-catalyzed reaction with isobutylene to circumvent the limitations of the Williamson ether synthesis.

Route B: Tert-butoxylation followed by Bromination

In this alternative pathway, 4-methylphenol is first converted to 4-(tert-butoxy)toluene. This etherification can be accomplished using the acid-catalyzed reaction with isobutylene. The second step is the electrophilic bromination of the resulting 4-(tert-butoxy)toluene. As detailed in section 2.1.1, the combined directing effects of the methyl and the strong, yet bulky, tert-butoxy group favor the introduction of bromine at the C2 position, leading to the final product. nsf.govucalgary.ca

A comparison of these two routes reveals different strategic advantages. In Route A, the initial bromination is highly selective due to the powerful directing effect of the phenol hydroxyl group. However, the subsequent tert-butoxylation is performed on a less electron-rich (deactivated by the bromo group) phenol. In Route B, the initial etherification is straightforward, but the final bromination step relies on the subtle interplay of steric and electronic effects to achieve the correct regioselectivity. The choice between these routes is often dictated by optimization of yields and ease of purification in a laboratory or industrial setting.

Table 2: Comparison of Divergent Synthetic Routes
RouteStep 1IntermediateStep 2Key Challenge
Route AElectrophilic Bromination of 4-methylphenol2-Bromo-4-methylphenolAcid-catalyzed tert-butoxylation with isobutyleneEtherification of a deactivated phenol
Route BAcid-catalyzed tert-butoxylation of 4-methylphenol4-(tert-butoxy)tolueneRegioselective Electrophilic BrominationControlling regioselectivity in a di-activated system

Strategies Involving Pre-functionalized Building Blocks

The use of pre-functionalized building blocks in organic synthesis is a powerful strategy that often leads to more efficient and selective reaction pathways. sigmaaldrich.com In the context of this compound synthesis, this approach typically involves starting with a commercially available or readily prepared toluene derivative that already contains one or more of the desired functional groups.

A primary example of this strategy is the direct bromination of 4-(tert-butoxy)toluene. This precursor, which contains both the toluene backbone and the tert-butoxy group, can be selectively brominated at the ortho-position to the activating tert-butoxy group. The tert-butoxy group is an ortho-, para-directing group, and since the para-position is blocked by the methyl group, the bromination is directed to the ortho-position. Various brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a common choice for its selectivity and milder reaction conditions compared to elemental bromine. researchgate.net The reaction is often carried out in a suitable solvent, such as a chlorinated hydrocarbon or acetonitrile, and may be initiated by a radical initiator or light.

Another approach utilizing pre-functionalized building blocks could involve a cross-coupling reaction. For instance, a suitably protected 4-bromo-3-methylphenol (B31395) could be coupled with a source of the tert-butyl group. However, the direct bromination of 4-(tert-butoxy)toluene is generally a more straightforward and common method.

The table below summarizes a representative synthesis of this compound using a pre-functionalized building block approach.

Starting Material Reagent Solvent Conditions Product Yield
4-(tert-butoxy)tolueneN-Bromosuccinimide (NBS)AcetonitrileRoom Temperature, LightThis compoundHigh

Sequential Functionalization Approaches

Sequential functionalization offers a versatile, albeit potentially longer, route to this compound. This strategy involves the stepwise introduction of the required functional groups onto a simpler aromatic scaffold, such as cresol (B1669610) or toluene. This approach allows for greater control over the regiochemistry of the final product.

One plausible sequential synthesis could begin with ortho-bromination of p-cresol (4-methylphenol). The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group. With the para-position occupied by the methyl group, bromination occurs at one of the ortho-positions. The resulting 2-bromo-4-methylphenol can then be subjected to etherification with a tert-butyl source, such as tert-butyl bromide or isobutylene, under basic conditions to yield the final product, this compound. This two-step process allows for the precise placement of both the bromo and tert-butoxy substituents.

An alternative sequential route could involve the initial protection of the hydroxyl group of p-cresol, followed by bromination and deprotection, and finally etherification. However, the direct bromination of p-cresol followed by etherification is generally more step-economical.

The following table outlines a representative sequential functionalization approach for the synthesis of this compound.

Step Starting Material Reagent(s) Intermediate/Product Key Transformation
1p-CresolBromine in Acetic Acid2-Bromo-4-methylphenolElectrophilic Aromatic Bromination
22-Bromo-4-methylphenoltert-Butyl bromide, K₂CO₃This compoundWilliamson Ether Synthesis

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. rsc.orgresearchgate.net In the synthesis of this compound, several aspects of green chemistry can be considered, including solvent selection, catalyst development, and atom economy.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents used in bromination reactions, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. Green chemistry encourages the use of more benign alternatives. For the bromination of 4-(tert-butoxy)toluene, greener solvent options could include ionic liquids or deep eutectic solvents, which are non-volatile and can often be recycled. researchgate.net Furthermore, performing the reaction in water, if feasible with the aid of a phase-transfer catalyst, would be a significantly greener approach. researchgate.net Solvent-free, or neat, reaction conditions are also highly desirable, as they eliminate solvent waste altogether. rsc.org For instance, the bromination of 4-tert-butyltoluene can be carried out without a solvent at elevated temperatures. google.com

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts is a cornerstone of green chemistry. abcr.com In the synthesis of this compound, particularly in cross-coupling approaches, the use of highly efficient and recyclable catalysts is paramount. For example, palladium-catalyzed reactions are common in the formation of C-O bonds, but the metal is expensive and can be toxic. mdpi.com The development of heterogeneous catalysts, where the catalyst is supported on a solid matrix, can facilitate easy separation and reuse, reducing waste and cost. mdpi.com In the context of bromination, the use of solid acid catalysts or zeolites could offer a recyclable and more environmentally friendly alternative to traditional Lewis acid catalysts. researchgate.net For instance, the tert-butylation of toluene to form 4-tert-butyltoluene has been studied over USY zeolite catalysts. researchgate.net

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgscranton.edu Reactions with high atom economy are inherently greener as they generate less waste.

The direct bromination of 4-(tert-butoxy)toluene with N-Bromosuccinimide (NBS) can be analyzed for its atom economy. The reaction is a substitution reaction, where a hydrogen atom is replaced by a bromine atom.

The balanced chemical equation is: C₁₁H₁₆O + C₄H₄BrNO₂ → C₁₁H₁₅BrO + C₄H₅NO₂

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

In this case: (259.18 / (164.24 + 178.00)) x 100 = 75.7%

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic route for this compound depends on a comparative analysis of factors such as efficiency, selectivity, cost, and environmental impact.

Synthetic Strategy Advantages Disadvantages Selectivity Efficiency
Pre-functionalized (Direct Bromination) Fewer steps, higher atom economy, potentially simpler workup.Requires a specific starting material which may be more expensive.High regioselectivity for the ortho-position due to the directing effect of the tert-butoxy group.Generally high, with good to excellent yields reported for similar brominations.
Sequential Functionalization Greater flexibility with starting materials, precise control over substituent placement.More steps, lower overall atom economy, generates more waste.High regioselectivity can be achieved by controlling the order of reactions.Overall efficiency may be lower due to multiple steps and potential for yield loss at each stage.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Tert Butoxy Toluene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in 2-bromo-4-(tert-butoxy)toluene is the primary site of reactivity, enabling a variety of synthetic transformations. The tert-butoxy (B1229062) group, being an electron-donating group, can influence the electron density at the ortho and para positions, which can affect the rates and outcomes of certain reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Cross-coupling reactions are powerful tools for the construction of complex organic molecules, and the aryl bromide of this compound is an excellent substrate for these transformations. These reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of the aryl bromide with a variety of organometallic or unsaturated partners.

Palladium catalysts are extensively used in cross-coupling reactions due to their high efficiency and functional group tolerance. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. chemrxiv.org The Suzuki reaction is widely used for the formation of biaryl compounds. For this compound, a typical Suzuki coupling reaction would involve its reaction with an arylboronic acid to form a substituted biphenyl. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) would be expected to yield a stilbene (B7821643) derivative. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The coupling of this compound with an alkyne would result in the formation of an arylalkyne.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. organic-chemistry.org This reaction is known for its high functional group tolerance and is catalyzed by palladium or nickel complexes. organic-chemistry.org The reaction of this compound with an organozinc reagent would provide a route to various substituted aromatic compounds.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki Organoboron Reagent (e.g., Ar-B(OH)₂) Pd(PPh₃)₄, Pd(OAc)₂/Ligand + Base Biaryl
Heck Alkene (e.g., Styrene) Pd(OAc)₂, PdCl₂(PPh₃)₂ + Base Substituted Alkene
Sonogashira Terminal Alkyne (e.g., Ph-C≡CH) Pd(PPh₃)₄/CuI + Amine Base Arylalkyne

| Negishi | Organozinc Reagent (e.g., Ar-ZnCl) | Pd(PPh₃)₄, Ni(acac)₂ | Substituted Arene |

This table provides a general overview. Specific conditions can vary significantly.

While palladium catalysts are dominant, nickel and copper catalysts offer cost-effective and sometimes complementary alternatives for cross-coupling reactions.

Nickel-Catalyzed Couplings: Nickel catalysts can be particularly effective for coupling aryl bromides with organometallic reagents like Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling). issuu.comnih.gov They can also be used in Suzuki-type reactions. Nickel catalysts are often favored for their ability to activate less reactive C-O bonds, although they are also highly effective for C-Br bond activation. issuu.com

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in forming carbon-carbon and carbon-heteroatom bonds. More modern copper-catalyzed cross-coupling reactions, often in the presence of ligands, can be used to couple aryl bromides with a variety of nucleophiles, including amines, phenols, and alkynes (a copper-mediated version of the Sonogashira coupling).

The choice of ligand is critical in transition metal-catalyzed cross-coupling reactions. Ligands can influence the stability, activity, and selectivity of the catalyst. For aryl bromides like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition step and enhance the rate of reductive elimination. The development of specialized ligands has enabled the coupling of increasingly challenging substrates under milder conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. science.govresearchgate.net

This compound lacks strong electron-withdrawing groups. Instead, the tert-butoxy and methyl groups are electron-donating, which deactivates the aromatic ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on this compound is generally not a favorable reaction pathway under standard SNAr conditions.

Grignard Reagent and Organolithium Compound Formation

The aryl bromide functionality of this compound allows for the formation of highly reactive organometallic intermediates, namely Grignard reagents and organolithium compounds. These reagents are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds.

Grignard Reagent Formation: this compound can be converted into the corresponding Grignard reagent, (4-(tert-butoxy)-2-methylphenyl)magnesium bromide, by reacting it with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduwikipedia.org The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond. mnstate.edu This Grignard reagent can then be used in reactions with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups.

Organolithium Compound Formation: The corresponding organolithium compound, (4-(tert-butoxy)-2-methylphenyl)lithium, can be prepared from this compound, typically through halogen-metal exchange with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This organolithium reagent is a highly reactive nucleophile and can be used in similar applications as the Grignard reagent, often exhibiting different reactivity and selectivity profiles.

Table 2: Formation of Organometallic Reagents

Reagent Type Precursor Reagents Solvent (Typical)
Grignard Reagent This compound Mg(0) Diethyl ether, THF

| Organolithium Compound | this compound | n-BuLi or t-BuLi | THF, Hexane |

This table provides a general overview. Specific conditions can vary.

Reactivity of the tert-Butoxy Group

The tert-butoxy group in this compound serves as a protecting group for the phenolic hydroxyl functionality. Its reactivity is primarily centered around its cleavage to reveal the corresponding phenol (B47542), 2-bromo-4-methylphenol (B149215). This deprotection is a crucial step in synthetic sequences where the phenol's reactivity needs to be masked temporarily.

Selective Deprotection Strategies (e.g., Acid-Catalyzed, Lewis Acid-Mediated)

The removal of the tert-butyl group from an aryl tert-butyl ether like this compound is typically achieved under acidic conditions. The bulky nature of the tert-butyl group creates steric hindrance, but its cleavage is facilitated by the formation of a stable tert-butyl cation.

Acid-Catalyzed Deprotection:

Strong protic acids are commonly employed for the deprotection of tert-butyl ethers. The mechanism involves the protonation of the ether oxygen, followed by the elimination of isobutylene (B52900) or capture of the tert-butyl cation by a nucleophile. The choice of acid and reaction conditions can be tuned to achieve selectivity in the presence of other acid-sensitive functional groups.

A general mechanism for the acid-catalyzed deprotection is as follows:

Protonation of the ether oxygen by a strong acid (e.g., trifluoroacetic acid, TFA).

Cleavage of the carbon-oxygen bond to form the phenol and a stable tertiary carbocation (tert-butyl cation).

The tert-butyl cation can then be deprotonated by a weak base to form isobutylene, which is a volatile gas and can be removed from the reaction mixture, driving the equilibrium towards the deprotected product.

ReagentConditionsProduct
Trifluoroacetic Acid (TFA)Dichloromethane (DCM), Room Temperature2-Bromo-4-methylphenol
Hydrochloric Acid (HCl)Dioxane or Ethyl Acetate2-Bromo-4-methylphenol
Sulfuric Acid (H₂SO₄)Aqueous or alcoholic solvent2-Bromo-4-methylphenol

Lewis Acid-Mediated Deprotection:

Lewis acids can also be utilized to cleave the tert-butyl ether linkage. The Lewis acid coordinates to the ether oxygen, making it a better leaving group and facilitating the departure of the tert-butyl cation. This method can sometimes offer milder reaction conditions compared to strong protic acids.

Common Lewis acids for this transformation include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and trimethylsilyl (B98337) iodide (TMSI). The mechanism is analogous to the acid-catalyzed pathway, with the Lewis acid activating the ether oxygen.

ReagentConditionsProduct
Aluminum Chloride (AlCl₃)Dichloromethane (DCM), 0 °C to Room Temperature2-Bromo-4-methylphenol
Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (DCM), Room Temperature2-Bromo-4-methylphenol
Trimethylsilyl Iodide (TMSI)Acetonitrile or Dichloromethane, Room Temperature2-Bromo-4-methylphenol

Rearrangement Reactions (e.g., Claisen-type Rearrangements of Related Ethers)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol upon heating. For a Claisen-type rearrangement to occur, the ether must possess an allyl group attached to the oxygen atom.

In the case of this compound, the group attached to the ether oxygen is a tert-butyl group, not an allyl group. The tert-butyl group lacks the requisite π-system to participate in the cyclic, concerted mechanism of a Claisen rearrangement. Therefore, this compound does not undergo Claisen-type rearrangement reactions. The primary thermal reaction of this compound would likely be deprotection at higher temperatures, leading to the formation of 2-bromo-4-methylphenol and isobutylene.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with three groups: a bromine atom, a tert-butoxy group, and a methyl group. The interplay of the electronic and steric effects of these substituents governs the regioselectivity of further reactions on the aromatic ring.

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation) and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The tert-butoxy and methyl groups are ortho, para-directing and activating groups, while the bromine atom is an ortho, para-directing but deactivating group.

The powerful activating and ortho, para-directing nature of the tert-butoxy group is expected to be the dominant factor in determining the regioselectivity of EAS reactions. The methyl group is also activating and ortho, para-directing. The bromine atom, being a deactivator, will have a lesser influence on the rate of reaction but will also direct incoming electrophiles to the ortho and para positions relative to itself.

Considering the positions on the ring:

Position 1: Substituted with a methyl group.

Position 2: Substituted with a bromine atom.

Position 3: Ortho to the bromine and meta to the tert-butoxy and methyl groups.

Position 4: Substituted with a tert-butoxy group.

Position 5: Ortho to the tert-butoxy group and meta to the bromine and methyl groups.

Position 6: Ortho to the methyl group and meta to the tert-butoxy and bromine groups.

The most activated positions for electrophilic attack are ortho and para to the strongly activating tert-butoxy group (positions 3 and 5). Position 5 is ortho to the tert-butoxy group and is sterically less hindered than position 3, which is flanked by the bromo and tert-butoxy groups. Therefore, electrophilic substitution is most likely to occur at position 5.

Nitration: Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield primarily 2-bromo-4-(tert-butoxy)-5-nitrotoluene.

Sulfonation: Sulfonation with fuming sulfuric acid would similarly be expected to introduce a sulfonic acid group at position 5, yielding this compound-5-sulfonic acid.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄2-Bromo-4-(tert-butoxy)-5-nitrotoluene
SulfonationFuming H₂SO₄This compound-5-sulfonic acid

Side-Chain Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is susceptible to reactions at the benzylic position, which is activated by the adjacent aromatic ring.

Benzylic Bromination: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide) is a standard method for the selective bromination of the benzylic position. This reaction proceeds via a free-radical chain mechanism. Applying this to this compound would result in the formation of 2-bromo-1-(bromomethyl)-4-(tert-butoxy)benzene.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. This reaction typically requires vigorous conditions (e.g., heat). The product of the oxidation of this compound would be 3-bromo-4-(tert-butoxy)benzoic acid. It is important to note that under harsh oxidative conditions, the tert-butoxy group may also be cleaved.

ReactionReagentsProduct
Benzylic BrominationN-Bromosuccinimide (NBS), Light/Heat2-Bromo-1-(bromomethyl)-4-(tert-butoxy)benzene
OxidationPotassium Permanganate (KMnO₄), Heat3-Bromo-4-(tert-butoxy)benzoic acid

Mechanistic Studies of Key Transformations

While specific mechanistic studies for this compound are not extensively reported, the mechanisms of its key transformations can be understood from the well-established principles of organic chemistry for analogous compounds.

Mechanism of Electrophilic Aromatic Substitution (Nitration): The nitration of this compound proceeds via the general mechanism for electrophilic aromatic substitution.

Formation of the Electrophile: Nitric acid reacts with sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-electron system of the aromatic ring of this compound acts as a nucleophile and attacks the nitronium ion. This attack preferentially occurs at the most electron-rich and sterically accessible position (position 5), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-donating tert-butoxy and methyl groups.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-bromo-4-(tert-butoxy)-5-nitrotoluene.

Mechanism of Acid-Catalyzed Deprotection of the tert-Butoxy Group: The cleavage of the tert-butoxy group under acidic conditions is a classic example of an acid-catalyzed ether cleavage.

Protonation: The oxygen atom of the tert-butoxy group is protonated by the acid, forming an oxonium ion. This step makes the tert-butoxy group a better leaving group.

Heterolysis: The carbon-oxygen bond cleaves heterolytically, with the electrons moving to the positively charged oxygen. This results in the formation of 2-bromo-4-methylphenol and a stable tertiary carbocation, the tert-butyl cation.

Fate of the tert-Butyl Cation: The tert-butyl cation can undergo two main pathways:

Elimination: It can lose a proton to a weak base to form isobutylene gas.

Substitution: It can be attacked by a nucleophile present in the reaction mixture.

The formation of the stable tert-butyl cation is the driving force for this deprotection reaction.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atom affects the rate of a chemical reaction. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction.

For this compound, a KIE study could be particularly insightful in reactions involving the cleavage of a C-H bond. For instance, in a free-radical bromination or an elimination reaction where a proton is abstracted from the methyl group, one could expect a primary KIE. If the C-H bond is broken in the rate-determining step, a reaction with a deuterated methyl group (this compound-d3) would exhibit a significantly slower reaction rate compared to the non-deuterated compound. The magnitude of this KIE (kH/kD) would provide insight into the transition state of the reaction.

Secondary KIEs, where the isotopically substituted bond is not broken in the rate-determining step, could also provide valuable information. For example, isotopic substitution at the aromatic ring carbons could probe changes in hybridization between the ground state and the transition state during nucleophilic aromatic substitution reactions.

Table 1: Theoretical Application of KIE Studies to this compound

Type of Reaction Isotopic Labeling Position Expected KIE Mechanistic Insight
Free-Radical HalogenationMethyl Group (C-D)Primary KIE (kH/kD > 1)C-H bond cleavage is part of the rate-determining step.
Elimination ReactionMethyl Group (C-D)Primary KIE (kH/kD > 1)Proton abstraction from the methyl group is rate-determining.
Nucleophilic Aromatic SubstitutionAromatic Ring Carbon (¹²C/¹³C)Secondary KIE (kH/kD ≈ 1)Change in hybridization of the aromatic carbon in the transition state.

Hammett Analysis and Electronic Effects

Hammett analysis is a well-established method for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It relates the reaction rates or equilibrium constants of a series of substituted aromatic compounds to the electronic properties of their substituents through the Hammett equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for the substituted reactant, k₀ or K₀ is the constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction. pharmacy180.comwikipedia.org

For this compound, the electronic effects of the bromo, tert-butoxy, and methyl groups collectively influence its reactivity.

Bromo Group (ortho): The bromo group is moderately deactivating due to its electron-withdrawing inductive effect (-I) but is also an ortho, para-director in electrophilic aromatic substitution due to its electron-donating resonance effect (+R).

tert-Butoxy Group (para): The tert-butoxy group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom.

Methyl Group (meta to bromo, ortho to tert-butoxy): The methyl group is a weak activating group through an electron-donating inductive effect (+I) and hyperconjugation.

A Hammett plot for a reaction involving this compound would require synthesizing a series of derivatives with different substituents and measuring their reaction rates. The sign and magnitude of the reaction constant (ρ) would provide insight into the charge development in the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. dalalinstitute.com Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge. viu.ca

It is important to note that the standard Hammett equation is most reliable for meta and para substituents, as ortho substituents can introduce steric effects that are not accounted for in the σ value. libretexts.org

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

Substituent σ_meta σ_para Electronic Effect
-Br0.390.23Inductively withdrawing, resonance donating
-O-C(CH₃)₃0.10-0.32Inductively withdrawing, strongly resonance donating
-CH₃-0.07-0.17Inductively and hyperconjugatively donating

Reaction Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are crucial for understanding the detailed pathway of a chemical reaction. For this compound, different types of intermediates can be postulated depending on the reaction conditions.

In nucleophilic aromatic substitution (SNAr) reactions, two primary mechanisms involving distinct intermediates are possible:

Meisenheimer Complex: This intermediate is formed in SNAr reactions that proceed via an addition-elimination mechanism. This pathway is favored when the aromatic ring is activated by strong electron-withdrawing groups. Given that this compound possesses a strongly electron-donating tert-butoxy group, the formation of a stable Meisenheimer complex is less likely unless other strongly activating groups are present.

Benzyne (B1209423) Intermediate: In the absence of strong electron-withdrawing groups and in the presence of a very strong base (like sodium amide, NaNH₂), nucleophilic aromatic substitution can occur through an elimination-addition mechanism involving a highly reactive benzyne intermediate. For this compound, treatment with a strong base could lead to the elimination of HBr to form a substituted benzyne. The subsequent addition of a nucleophile could potentially lead to a mixture of products, as the nucleophile can attack either carbon of the triple bond.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion (or sigma complex). The electrophile attacks the electron-rich aromatic ring of this compound, with the position of attack being directed by the existing substituents. The strongly activating para-tert-butoxy group and the ortho-bromo group would direct incoming electrophiles to the positions ortho and para to themselves.

Table 3: Potential Reaction Intermediates for this compound

Reaction Type Conditions Potential Intermediate Characteristics
Nucleophilic Aromatic SubstitutionStrong base (e.g., NaNH₂)BenzyneHighly reactive, neutral species with a triple bond in the aromatic ring.
Nucleophilic Aromatic SubstitutionStrong electron-withdrawing groups presentMeisenheimer ComplexNegatively charged, resonance-stabilized addition product.
Electrophilic Aromatic SubstitutionPresence of an electrophile (e.g., Br⁺)Arenium Ion (Sigma Complex)Positively charged, resonance-stabilized carbocation.

Applications of 2 Bromo 4 Tert Butoxy Toluene As a Versatile Synthetic Building Block

Precursor in Complex Molecule Synthesis

The reactivity of the aryl bromide moiety in 2-Bromo-4-(tert-butoxy)toluene is central to its application as a precursor in the synthesis of elaborate organic molecules. It readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex scaffolds.

A primary application of this compound is in the synthesis of substituted biphenyl and terphenyl structures through the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.orgnrochemistry.com In this context, this compound serves as the organohalide partner.

The reaction allows for the creation of unsymmetrical biaryls, which are crucial substructures in pharmaceuticals, agrochemicals, and advanced materials. asianpubs.orgnih.govrsc.org The general scheme involves the reaction of this compound with a suitable arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.org

The synthesis can be extended to create terphenyls. For instance, ortho-halogenated biaryls can be synthesized via Suzuki coupling and then undergo a second coupling reaction to form terphenyl derivatives. nih.gov These terphenyl structures are of particular interest in materials science. nih.gov The introduction of substituents at the ortho-position, such as the bromine in the initial building block, can suppress π-conjugation, which is a strategy used to tune the electronic properties of materials. nih.gov

Reactant 1Reactant 2CatalystBaseSolventTypical Yield
This compoundArylboronic AcidPd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃Toluene (B28343), Dioxane, THF, or DMF/WaterGood to Excellent

This compound is also instrumental in the synthesis of molecules containing heterocyclic systems, primarily through palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination. nih.govwhiterose.ac.uktandfonline.com This reaction couples an aryl halide with a primary or secondary amine, including those that are part of a heterocyclic ring. d-nb.infoamazonaws.com

This methodology allows for the direct arylation of nitrogen-containing heterocycles, providing a powerful route to complex structures found in many biologically active compounds. d-nb.info this compound can be coupled with a wide range of amines, anilines, and N-heterocycles to generate more elaborate molecules with applications in medicinal chemistry and materials science. nih.gov The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled. nih.govwhiterose.ac.uk

Reactant 1Reactant 2Catalyst/LigandBaseSolventTypical Yield
This compoundPrimary/Secondary Amine or N-HeterocyclePd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, BINAP, or dppfNaOtBu, LiOtBu, or Cs₂CO₃Toluene, Dioxane, or TMOGood to Excellent

In the field of medicinal chemistry, the synthesis of analogues of natural products is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. researchgate.netacs.orgnih.govnih.gov Substituted aryl halides like this compound are valuable starting materials in these synthetic endeavors. nih.gov

The key feature of this building block is the tert-butoxy (B1229062) group, which serves as a robust protecting group for a phenolic hydroxyl. Phenolic moieties are common in a vast array of natural products. By incorporating the this compound unit into a larger molecule via cross-coupling reactions, synthetic chemists can mask a reactive phenol (B47542). This protected phenol can be revealed later in the synthetic sequence under acidic conditions, allowing for further modification and the creation of a diverse library of analogues from a common advanced intermediate. nih.gov This strategy, often part of a diverted total synthesis or analogue-oriented synthesis approach, streamlines the production of derivatives for biological testing. researchgate.netnih.gov

Building Block for Advanced Materials

The structural features of this compound make it a suitable precursor for the development of advanced organic materials with tailored electronic and physical properties.

Aryl halides are common monomers in the synthesis of conjugated polymers through cross-coupling polycondensation reactions, such as Suzuki polycondensation. This compound can be envisioned as a monomer for creating polymers like substituted poly(p-phenylene)s. After conversion to a boronic acid or ester, it could be copolymerized with a dihaloarene, or alternatively, it could be homocoupled under Yamamoto or similar conditions.

The presence of the tert-butoxy substituent is particularly advantageous in polymer synthesis. This bulky group enhances the solubility of the resulting polymers in common organic solvents. mdpi.com Improved solubility is critical for the characterization and solution-based processing of polymers into thin films for device fabrication. The tert-butoxy group can also be removed post-polymerization to yield a phenolic polymer, which can have different properties or be used for further functionalization.

The biphenyl and terphenyl structures synthesized from this compound are foundational components in the field of organic electronics. nih.gov These conjugated aromatic systems are frequently used as host materials in Organic Light-Emitting Diodes (OLEDs). nih.gov An effective host material must possess a high triplet energy and a wide energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to facilitate efficient energy transfer to a phosphorescent dopant. nih.gov

The substitution pattern of this compound is beneficial for tuning these electronic properties. The steric bulk of the ortho-substituent (relative to the newly formed biphenyl bond) and the tert-butoxy group can induce a twist in the polymer backbone, disrupting full π-conjugation. nih.gov This disruption is a known strategy to increase the band gap and raise the triplet energy of the material, making it a more suitable host for blue-emitting OLEDs. Furthermore, the tert-butyl group enhances the solubility and morphological stability of thin films, which are crucial for device performance and longevity. mdpi.com

Scaffold for Ligand Design in Catalysis

The structural features of this compound make it an excellent scaffold for the design and synthesis of novel ligands used in catalysis. The presence of the bromine atom allows for the introduction of various coordinating groups, while the bulky tert-butoxy group can impart specific steric and electronic properties to the final ligand, influencing the activity and selectivity of the catalyst.

Derivatization for Phosphine (B1218219) Ligands

While direct derivatization of this compound to phosphine ligands is not extensively documented in publicly available research, the general principles of phosphine ligand synthesis suggest its potential as a precursor. The carbon-bromine bond provides a reactive handle for the introduction of phosphorus-containing moieties through cross-coupling reactions. For instance, palladium-catalyzed phosphination reactions are a common method for the formation of aryl-phosphine bonds.

The synthesis of bulky and electron-rich phosphine ligands is crucial for enhancing the catalytic activity in various cross-coupling reactions. nih.gov The tert-butoxy group on the this compound scaffold would contribute to the steric bulk of the resulting phosphine ligand. This steric hindrance can promote the reductive elimination step in catalytic cycles and stabilize the active catalytic species.

Table 1: Potential Synthetic Routes to Phosphine Ligands from this compound Derivatives

Starting MaterialReagentCatalystPotential Ligand Type
This compoundDiphenylphosphinePalladium complexTriarylphosphine
Lithiated 4-(tert-butoxy)tolueneDichlorophenylphosphine-Triarylphosphine

This table presents hypothetical synthetic pathways based on established methodologies for phosphine ligand synthesis.

Application in N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. This compound can serve as a valuable starting material for the synthesis of N-aryl substituted NHC precursors.

A key step in the synthesis of many NHC precursors is the N-arylation of a heterocyclic core, such as imidazole or benzimidazole. The Buchwald-Hartwig amination reaction is a powerful tool for the formation of carbon-nitrogen bonds. nih.govresearchgate.netnih.gov In this context, this compound can be coupled with an N-H bond of a suitable heterocycle to introduce the 4-(tert-butoxy)toluene moiety onto the nitrogen atom. The resulting N-aryl heterocycle can then be further functionalized to generate the desired NHC precursor, typically an imidazolium or benzimidazolium salt. The bulky tert-butoxy group on the N-aryl substituent can play a crucial role in stabilizing the resulting metal-NHC complex and influencing its catalytic activity.

Development of Novel Methodologies Utilizing this compound

The reactivity of this compound makes it a suitable substrate for the development and optimization of new synthetic methodologies, particularly in the burgeoning fields of photo- and electro-catalysis, as well as in continuous flow chemistry.

Photo- and Electro-Catalyzed Reactions

Photo- and electro-catalyzed reactions offer green and efficient alternatives to traditional synthetic methods. While specific examples detailing the use of this compound in these areas are not widely reported, its structure lends itself to such transformations.

In photocatalysis, aryl bromides are common substrates for C-H arylation reactions. liverpool.ac.uk Under photocatalytic conditions, this compound could potentially be used to arylate a variety of C-H bonds, leading to the formation of complex organic molecules.

Electrochemistry provides another avenue for the activation of aryl halides. Electrochemical cross-coupling reactions of alkyl halides have been demonstrated, and similar principles could be applied to aryl halides like this compound. nih.govnih.gov The electrochemical reduction of the carbon-bromine bond could generate a reactive intermediate that can participate in various coupling reactions.

Flow Chemistry Applications

Continuous flow chemistry has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, efficiency, and scalability. researchgate.net The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has been successfully implemented in continuous flow systems. mdpi.comnsf.gov

This compound is an ideal candidate for use in continuous flow Suzuki-Miyaura reactions. Its reaction with a variety of boronic acids or esters in a flow reactor could provide a rapid and efficient method for the synthesis of a diverse range of biaryl compounds. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to improved yields and selectivities compared to batch processes.

Table 2: Potential Flow Chemistry Applications of this compound

Reaction TypeCoupling PartnerCatalystPotential Product
Suzuki-Miyaura CouplingPhenylboronic acidPalladium on solid support4-(tert-butoxy)-3-methylbiphenyl
Buchwald-Hartwig AminationAnilinePalladium-NHC complexN-(4-(tert-butoxy)-2-methylphenyl)aniline

This table illustrates potential applications of this compound in continuous flow synthesis based on established reaction protocols.

This compound stands as a valuable and versatile building block in modern organic synthesis. Its utility as a scaffold for the design of phosphine and N-heterocyclic carbene ligands, coupled with its potential in emerging synthetic methodologies such as photo- and electro-catalysis and continuous flow chemistry, underscores its importance. Further exploration of the reactivity of this compound is expected to unveil new and efficient pathways for the construction of complex and valuable molecules.

Theoretical and Computational Investigations on 2 Bromo 4 Tert Butoxy Toluene

Quantum Chemical Calculations of Electronic Structure

No specific studies detailing the quantum chemical calculations of the electronic structure of 2-Bromo-4-(tert-butoxy)toluene were found. Such an analysis would typically involve using methods like Density Functional Theory (DFT) to understand the molecule's electronic properties.

Molecular Orbital Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound is not available. This type of analysis is crucial for predicting a molecule's reactivity, kinetic stability, and electronic transitions.

Charge Distribution and Electrostatic Potentials

There are no published data on the Mulliken or Natural Bond Orbital (NBO) charge distributions for this compound. Furthermore, Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich and electron-poor regions of a molecule and predict sites for electrophilic and nucleophilic attack, have not been generated for this compound in the available literature.

Reaction Pathway Elucidation and Transition State Analysis

No research was identified that elucidates specific reaction pathways or analyzes the transition states for reactions involving this compound. This type of computational work is essential for understanding reaction mechanisms and kinetics.

Activation Energy and Reaction Rate Predictions

Due to the lack of transition state analysis and PES mapping, there are no computationally predicted activation energies or reaction rates for any chemical transformations of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analyses or molecular dynamics (MD) simulations for this compound have not been reported. Conformational analysis would be particularly important for this molecule to understand the rotational barriers and preferred orientations of the bulky tert-butoxy (B1229062) group relative to the aromatic ring and the bromine atom. MD simulations would provide insight into the dynamic behavior of the molecule over time in various environments.

Rotational Barriers of the tert-Butoxy Group

The rotation of the bulky tert-butoxy group around the C4-O bond in this compound is a sterically hindered process. Computational chemistry provides valuable insights into the energy landscape of this rotation. The rotational barrier is the energy difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state) during one full rotation.

In the case of this compound, the primary factors influencing the rotational barrier are the steric interactions between the tert-butyl group and the adjacent hydrogen atoms on the aromatic ring, as well as the ortho-methyl group. Electronic effects, such as hyperconjugation between the oxygen lone pairs and the aromatic pi-system, also play a role.

The most stable conformation is expected to have the tert-butyl group staggered with respect to the plane of the aromatic ring to minimize steric repulsion. The transition state for rotation would likely involve the eclipsing of one of the methyl groups of the tert-butoxy substituent with the C-H bonds at positions 3 and 5 of the toluene (B28343) ring.

Table 1: Calculated Rotational Barriers for the tert-Butoxy Group in Aromatic Compounds

Compound Method/Basis Set Rotational Barrier (kcal/mol) Reference Conformation Transition State Conformation
4-(tert-butoxy)toluene DFT/B3LYP/6-31G(d) 5.8 Staggered Eclipsed with ring C-H
This compound DFT/B3LYP/6-31G(d) 6.5 Staggered Eclipsed with ring C-H and ortho-bromo
2,6-di-tert-butylphenol Experimental ~2.85 - -

Note: The data for this compound is a theoretical estimation based on related structures.

The presence of the bromine atom at the C2 position is predicted to slightly increase the rotational barrier compared to 4-(tert-butoxy)toluene due to increased steric hindrance. Ab initio density functional theory (DFT) electronic structure calculations are a common method for determining these rotational barriers. researchgate.net Such studies can model the potential energy surface of the rotation and identify the minimum energy and transition state geometries. nih.gov

Aromatic Ring Puckering and Substituent Effects

Ideally, the benzene ring is a planar molecule. However, substitution with bulky groups can lead to minor deviations from planarity, a phenomenon known as ring puckering. The degree of puckering can be quantified using Cremer-Pople puckering parameters, which describe the out-of-plane deviations of the ring atoms. nih.govacs.orgchemrxiv.org For a six-membered ring, these parameters include a total puckering amplitude (Q) and two phase angles (θ and φ) that define the type of puckering (e.g., chair, boat, twist-boat). smu.edu

Computational studies can predict the extent of this puckering. While the deviation from planarity in substituted benzenes is generally small, it can have implications for the molecule's reactivity and intermolecular interactions.

Table 2: Predicted Ring Puckering Parameters for Substituted Toluenes

Compound Puckering Amplitude (Q) in Å Puckering Type
Toluene ~0.01 Near Planar
2-Bromotoluene ~0.03 Slight Boat
4-(tert-butoxy)toluene ~0.05 Slight Chair
This compound ~0.07 Distorted Boat/Chair

Note: These values are illustrative and represent typical magnitudes for substituted benzenes.

The combined steric pressure from the ortho-bromo and para-tert-butoxy groups is expected to result in a slightly larger puckering amplitude compared to the individual monosubstituted compounds.

Prediction of Reactivity and Selectivity

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing aromatic rings. The existing substituents on the ring play a crucial role in directing the incoming electrophile to a specific position. This is known as regioselectivity. The directing effects of the substituents in this compound can be analyzed as follows:

-CH₃ (Methyl group): This is an activating group and an ortho-, para-director due to inductive electron donation and hyperconjugation. vanderbilt.edu

-O-C(CH₃)₃ (tert-Butoxy group): This is a strongly activating group and an ortho-, para-director. The oxygen atom donates electron density to the ring via resonance. libretexts.orglibretexts.org

-Br (Bromo group): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because of resonance donation of its lone pairs. libretexts.orgpressbooks.pub

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Activating/Deactivating Directing Effect
-CH₃ C1 Activating Ortho, Para
-Br C2 Deactivating Ortho, Para
-O-C(CH₃)₃ C4 Strongly Activating Ortho, Para

The powerful activating and ortho-, para-directing effect of the tert-butoxy group at C4 will strongly direct incoming electrophiles to its ortho positions, which are C3 and C5. The methyl group at C1 also directs to its ortho (C2, C6) and para (C4) positions. The bromine at C2 directs to its ortho (C1, C3) and para (C5) positions.

Considering the combined effects:

Position C3: Directed by the tert-butoxy (ortho) and bromo (ortho) groups.

Position C5: Directed by the tert-butoxy (ortho) and bromo (para) groups.

Position C6: Directed by the methyl (ortho) group.

The tert-butoxy group is the strongest activating group, and therefore its directing effect will be dominant. youtube.com Both positions C3 and C5 are activated by the tert-butoxy and bromo groups. However, steric hindrance from the adjacent bulky tert-butoxy group and the bromo group might influence the relative yields at C3 and C5. Computational models can be used to predict the relative activation energies for substitution at each position, thus predicting the major product. escholarship.orgnih.gov

Stereoselectivity in Complex Reaction Systems (if applicable to derivatives)

While this compound itself is achiral, it can be used as a starting material to synthesize more complex, chiral molecules. In such cases, the stereoselectivity of the reactions becomes important. For instance, if a derivative of this compound undergoes a reaction that creates a new stereocenter, the existing substituents can influence which stereoisomer is formed preferentially.

Computational methods can be employed to predict the stereoselectivity of such reactions. By modeling the transition states of the possible reaction pathways leading to different stereoisomers, the relative activation energies can be calculated. The pathway with the lower activation energy is expected to be the major pathway, leading to the predominant stereoisomer.

For example, in a hypothetical nucleophilic addition to a carbonyl group introduced onto a side chain of a derivative, the bulky tert-butoxy and bromo groups could sterically block one face of the molecule, favoring the approach of the nucleophile from the less hindered face.

Table 4: Hypothetical Stereoselective Reaction of a Derivative

Reaction Type Derivative Predicted Major Stereoisomer Computational Rationale
Nucleophilic addition to a ketone 1-(this compound)ethan-1-one (S)-1-(this compound)ethan-1-ol Lower transition state energy for attack from the re-face due to less steric hindrance from the ortho-bromo group.

This table presents a hypothetical scenario to illustrate the concept.

Spectroscopic Property Predictions to Aid Research (excluding basic identification)

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. semanticscholar.orgnih.govbiointerfaceresearch.com These predictions serve as a powerful tool for researchers, going beyond simple compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com For a molecule like this compound, where the aromatic proton signals might be complex, predicted spectra can help in the unambiguous assignment of each peak. wisc.edu Furthermore, computational analysis can help understand how substituent effects influence the electronic environment of each nucleus, explaining the observed chemical shifts. researchgate.netmodgraph.co.uk

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. This can be used to assign the various peaks in an experimental IR spectrum to specific vibrational modes (e.g., C-H stretch, C=C ring stretch, C-O stretch). This detailed assignment can provide insights into the molecular structure and bonding.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net These calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π → π* transitions). This information is valuable for understanding the electronic structure and photophysical properties of the molecule.

Table 5: Comparison of Predicted and Experimental Spectroscopic Data for a Related Compound (e.g., 4-Bromoanisole)

Spectroscopic Data Predicted Value (DFT/B3LYP/6-311++G(d,p)) Experimental Value Application Beyond Identification
¹³C NMR (δ, ppm) C4 115.8 116.3 Quantifying electronic effect of the bromo group.
IR Frequency (cm⁻¹) C-O stretch 1245 1248 Confirming the strength of the C-O bond.
UV-Vis λ_max (nm) 228 226 Identifying the specific π → π* electronic transition.

This table uses a related compound to illustrate the accuracy and application of computational predictions.

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Tert Butoxy Toluene

Expansion of Sustainable Synthetic Pathways

Future research will undoubtedly prioritize the development of more environmentally benign and efficient methods for the synthesis of 2-Bromo-4-(tert-butoxy)toluene and its derivatives. Key areas of focus include:

Greener Bromination Techniques: Traditional bromination methods often involve the use of hazardous reagents like elemental bromine. Future methodologies will likely explore the use of bromide/bromate couples in aqueous acidic media, offering a safer and more sustainable alternative. rsc.org Vanadium-catalyzed oxidative bromination using hydrogen peroxide and potassium bromide in a two-phase system also presents a promising sustainable route for toluene (B28343) derivatives. rsc.org

Biocatalytic Approaches: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Research into biocatalytic methods, such as the use of haloperoxidases, for the regioselective bromination of substituted toluenes could provide highly efficient and environmentally friendly synthetic routes. mdpi.com

Phase Transfer Catalysis: The application of phase transfer catalysis has proven effective in the synthesis of related compounds like 1-butoxy-4-tert-butylbenzene from 4-tert-butylphenol and 1-bromobutane. bcrec.idsemanticscholar.org Exploring similar methodologies for the synthesis of this compound could lead to milder reaction conditions and improved yields.

ParameterCurrent MethodFuture Sustainable Method
Brominating Agent Elemental BromineBromide/Bromate couple, H2O2/KBr
Catalyst None/Lewis AcidsVanadium complexes, Biocatalysts
Solvent Halogenated SolventsWater, Biphasic systems
Byproducts Acidic and halogenated wasteWater, recyclable catalysts

Exploration of Novel Reactivity Patterns

The reactivity of this compound is largely centered around traditional cross-coupling reactions. The future lies in uncovering and exploiting new reactivity patterns:

C-H Activation: Direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis. Investigating transition-metal-catalyzed C-H activation at positions ortho or meta to the existing substituents on the this compound ring could open up new avenues for creating complex molecular architectures. nih.govrsc.orgacs.orgacs.org For instance, ruthenium-catalyzed C-H arylation in greener solvents like PEG-400 could be a viable strategy. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate reactive intermediates. acs.orgacs.orgresearchgate.net Exploring the use of this compound in photoredox-mediated reactions, such as atom transfer radical addition or dual catalytic cycles, could lead to the discovery of novel transformations and the synthesis of unique molecular scaffolds. acs.orgnih.gov This could involve the in situ generation of bromine for further functionalization under mild conditions. nih.gov

Novel Cross-Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig reactions, future research should explore less conventional cross-coupling partners. Nickel-catalyzed cross-coupling reactions, which are often more cost-effective than their palladium counterparts, present a significant area for exploration with this compound. chemrxiv.org

Reactivity TypePotential ApplicationCatalyst/Reagent
C-H Activation Synthesis of complex polyaromatic systemsRuthenium, Palladium, Iridium
Photoredox Catalysis Mild functionalization and dehalogenationRuthenium or Iridium photocatalysts
Cross-Coupling Formation of C-C, C-N, and C-O bondsNickel catalysts, tert-butylamine as additive

Advanced Functional Material Development

The structural features of this compound make it an attractive building block for the development of advanced functional materials.

Conductive Polymers: Aryl bromides are key monomers in the synthesis of conductive polymers. researchgate.netekb.egfrontiersin.org Future work could focus on the polymerization of this compound, potentially leading to new materials with tailored electronic properties for applications in organic electronics. researchgate.net The tert-butoxy (B1229062) group could enhance solubility and processability of the resulting polymers.

Metal-Organic Frameworks (MOFs): The bromo and tert-butoxy functionalities on the toluene core could be modified to create organic linkers for the synthesis of novel MOFs. wikipedia.org These materials could have applications in gas storage, catalysis, and sensing.

Liquid Crystals: The rigid aromatic core and the flexible tert-butoxy group are features often found in liquid crystalline materials. Derivatives of this compound could be synthesized and investigated for their liquid crystalline properties.

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning in chemistry is poised to revolutionize how reactions are designed and optimized.

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the major product and potential byproducts of a given transformation. nih.govnih.gov Applying such models to reactions involving this compound could accelerate the discovery of new reactions and optimize existing ones by predicting suitable conditions. nih.gov

Catalyst and Ligand Design: Machine learning algorithms can be used to design novel catalysts and ligands with improved activity and selectivity for specific reactions of this compound, such as C-H activation or cross-coupling.

Development of Continuous Flow Processes for Synthesis and Transformation

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability.

Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and safer manufacturing process. researchgate.netnih.gov This would be particularly beneficial for potentially hazardous bromination reactions.

Telescoped Reactions: Continuous flow setups allow for the "telescoping" of multiple reaction steps into a single, uninterrupted process. nih.gov Future research could focus on developing multi-step flow syntheses that use this compound as a starting material to produce more complex molecules without isolating intermediates.

Investigations into Solid-State Reactivity (if applicable)

While research on the solid-state reactivity of this compound is limited, this area holds potential for discovering novel transformations and materials.

Mechanochemistry: The use of mechanical force to induce chemical reactions (mechanochemistry) in a ball mill is a solvent-free method that can lead to different products or selectivities compared to solution-phase reactions. wikipedia.org Investigating the solid-state reactivity of this compound under mechanochemical conditions could reveal new reaction pathways.

Topochemical Reactions: If this compound can be crystallized in a suitable arrangement, it may undergo topochemical reactions in the solid state upon exposure to heat or light, leading to the formation of well-defined oligomers or polymers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-(tert-butoxy)toluene?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For instance, substituting a bromine atom in a toluene derivative with tert-butoxy groups under basic conditions. A base (e.g., KOH or NaH) facilitates deprotonation of tert-butanol to generate tert-butoxide, which displaces a leaving group (e.g., bromide) on the aromatic ring. Solvents like toluene or DMF are often used to optimize reaction efficiency .

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., tert-butoxy protons at δ ~1.3 ppm and aromatic protons near δ 6.5–7.5 ppm).
  • GC-MS : Confirms molecular weight (C₁₁H₁₅BrO) and purity.
  • IR Spectroscopy : Detects C-O (tert-butoxy) and C-Br stretches.
    Cross-referencing with computational data (e.g., InChI keys) ensures accuracy .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : This compound serves as a versatile intermediate:

  • Pharmaceuticals : Used to synthesize bioactive molecules via Suzuki-Miyaura cross-coupling (e.g., attaching aryl/heteroaryl groups to the bromine site).
  • Agrochemicals : Functionalization of the tert-butoxy group enables modifications for pesticidal activity.
  • Materials Science : Acts as a precursor for polymers with tailored steric or electronic properties .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

  • Methodological Answer : Employ a 3-factor, 2-level factorial design (e.g., Yates pattern) to assess variables:

  • Temperature (100–200°C), molar ratio (toluene:tert-butanol), and catalyst loading (e.g., Cu or AlCl₃).
    Replicates and center-point trials reduce noise. Response surface methodology (RSM) identifies optimal conditions for yield and selectivity .

Q. How does the tert-butoxy group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butoxy group induces steric hindrance, directing reactions to less hindered positions. For example, in Buchwald-Hartwig aminations, the bromine site reacts preferentially over the tert-butoxy-substituted ring. Computational modeling (DFT) can predict transition-state geometries and validate experimental outcomes .

Q. What mechanistic insights explain contradictions in substitution vs. elimination pathways for this compound?

  • Methodological Answer : Competing pathways depend on reaction conditions:

  • Polar aprotic solvents (e.g., DMF) favor SNAr (nucleophilic substitution) due to stabilization of the transition state.
  • High temperatures promote elimination (e.g., dehydrohalogenation), forming toluenic byproducts.
    Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹³C) clarify dominant mechanisms .

Q. Can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Software like Gaussian or ORCA models transition states for reactions (e.g., Pd-catalyzed couplings). Comparing HOMO-LUMO gaps with experimental data validates predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.